An In-depth Technical Guide to the Chemical Structure Elucidation of C.I. Disperse Blue A Press Cake
An In-depth Technical Guide to the Chemical Structure Elucidation of C.I. Disperse Blue A Press Cake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the methodologies and data interpretation involved in the chemical structure elucidation of C.I. Disperse Blue A, a monoazo disperse dye. The focus is on the analysis of the dye in its "press cake" form, which is the crude, wet solid obtained after synthesis and initial filtration. This form typically contains the active dye ingredient, water, and process-related impurities.
Introduction to C.I. Disperse Blue A and Press Cake Analysis
C.I. Disperse Blue A is a synthetic dye used in the textile industry for coloring polyester and other synthetic fibers. Its chemical structure is N-[5-[bis(2-hydroxyethyl)amino]-4-methoxy-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide. The elucidation of this structure from a press cake is a multi-step process involving purification, separation of components, and spectroscopic analysis. A press cake is a semi-solid, concentrated form of the dye obtained after filtration, and it can contain residual moisture and dispersants. Understanding the composition of the press cake is crucial for accurate structural determination.
Proposed Synthetic Pathway and Potential Impurities
The structure of C.I. Disperse Blue A suggests a synthetic route involving diazotization and azo coupling. A plausible pathway is outlined below, which helps in anticipating potential impurities in the press cake.
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Diazotization: 2-amino-5-nitrothiazole is treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) to form a diazonium salt.
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Azo Coupling: The resulting diazonium salt is then coupled with the coupling component, N-[5-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide.
Potential impurities in the press cake could include unreacted starting materials, byproducts from side reactions (e.g., decomposition of the diazonium salt), and residual inorganic salts from the synthesis.
Experimental Protocols for Purification and Analysis
A systematic approach is required to isolate and identify the main dye component from the press cake.
3.1. Preliminary Analysis and Purification of the Press Cake
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Objective: To isolate the primary dye component from water, dispersants, and other impurities.
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Methodology:
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The press cake is first dried to remove residual water. This can be achieved through vacuum oven drying at a controlled temperature to prevent thermal degradation of the dye.
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The dried solid is then subjected to solvent extraction using a solvent in which the dye is soluble but the impurities are not (e.g., acetone, acetonitrile, or a mixture of solvents).
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The extract is then concentrated under reduced pressure.
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The purity of the extracted dye is assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
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3.2. Chromatographic Separation
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Objective: To obtain a highly purified sample of the dye for spectroscopic analysis.
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High-Performance Liquid Chromatography (HPLC) Protocol:
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Instrumentation: A standard HPLC system equipped with a UV-Vis diode array detector.
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Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile and water (both containing 0.1% formic acid to aid ionization in subsequent mass spectrometry analysis) from 20% to 80% acetonitrile over 30 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: The eluent is monitored at the wavelength of maximum absorbance (λmax) of the dye, which for blue dyes is typically in the range of 580-620 nm.
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Sample Preparation: A dilute solution of the purified dye extract is prepared in the initial mobile phase composition.
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Spectroscopic Structure Elucidation
The purified sample of C.I. Disperse Blue A is then subjected to a suite of spectroscopic techniques to confirm its molecular structure. The following sections present the expected (hypothetical) data for this compound.
4.1. Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the dye.
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Methodology: High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source is ideal.
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Expected Data:
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₂₀N₆O₆S |
| Molecular Weight | 424.1165 g/mol |
| Ionization Mode | Positive ESI |
| Observed Ion (m/z) | 425.1241 ([M+H]⁺) |
| Key Fragmentation Ions | Fragments corresponding to the loss of the hydroxyethyl groups, the acetyl group, and cleavage of the azo linkage. |
4.2. Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.
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Methodology: The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.
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Expected Data:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | O-H stretch (from hydroxyethyl groups) |
| 3300-3100 | N-H stretch (from amide) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1670 | C=O stretch (amide I) |
| 1590, 1480 | C=C stretch (aromatic) |
| 1520, 1340 | N-O stretch (nitro group) |
| 1250 | C-O stretch (aryl ether) |
| 1100 | C-N stretch |
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework of the molecule.
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Methodology: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as DMSO-d₆.
4.3.1. ¹H NMR (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.80 | s | 1H | Amide N-H |
| 8.50 | s | 1H | Thiazole C-H |
| 7.50 | s | 1H | Aromatic C-H (adjacent to methoxy) |
| 6.80 | s | 1H | Aromatic C-H (adjacent to acetamide) |
| 4.90 | t | 2H | Hydroxy O-H |
| 3.90 | s | 3H | Methoxy (OCH₃) |
| 3.60 | q | 4H | N-CH₂ (of hydroxyethyl) |
| 3.50 | t | 4H | O-CH₂ (of hydroxyethyl) |
| 2.10 | s | 3H | Acetyl (CH₃) |
4.3.2. ¹³C NMR (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 169.0 | Amide C=O |
| 165.0 | Thiazole C (adjacent to S and N=N) |
| 155.0 | Aromatic C (attached to methoxy) |
| 150.0 | Thiazole C (attached to nitro group) |
| 145.0 | Aromatic C (attached to N=N) |
| 140.0 | Aromatic C (attached to bis(hydroxyethyl)amino) |
| 130.0 | Aromatic C (attached to acetamide) |
| 120.0 | Thiazole C-H |
| 115.0 | Aromatic C-H |
| 100.0 | Aromatic C-H |
| 60.0 | O-CH₂ (of hydroxyethyl) |
| 56.0 | Methoxy (OCH₃) |
| 52.0 | N-CH₂ (of hydroxyethyl) |
| 24.0 | Acetyl (CH₃) |
Visualization of the Elucidation Workflow
The logical flow of the structure elucidation process can be visualized as follows:
Caption: Workflow for the purification and structural elucidation of C.I. Disperse Blue A from a press cake.
Conclusive Structural Confirmation
The combined interpretation of the data from mass spectrometry, IR spectroscopy, and NMR spectroscopy allows for the unambiguous confirmation of the chemical structure of C.I. Disperse Blue A as N-[5-[bis(2-hydroxyethyl)amino]-4-methoxy-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide. The molecular weight and formula are confirmed by HRMS, the functional groups are identified by IR, and the precise arrangement of atoms and the connectivity of the carbon-hydrogen framework are established by ¹H and ¹³C NMR.
The following diagram illustrates the relationship between the key structural fragments and the analytical techniques used for their identification.
Caption: Relationship between analytical techniques and the structural features they elucidate for C.I. Disperse Blue A.
